molecular formula C9H6ClFN2O B13588241 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine

Cat. No.: B13588241
M. Wt: 212.61 g/mol
InChI Key: JGZJCXVUFYZHTL-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 3-(4-Fluorophenyl)isoxazol-5-yl)methanol
  • 5-(4-Chlorophenyl)isoxazol-3-amine

Uniqueness

3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in specific applications .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

JGZJCXVUFYZHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NOC(=C2)N

Origin of Product

United States

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